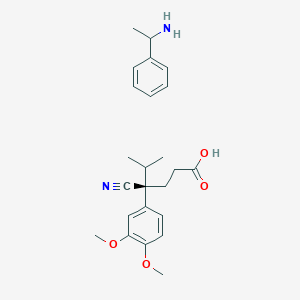
9-cis-(tert-Butyldimethylsilyl)retinyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic derivative of retinoids, which are compounds related to vitamin A. This compound is characterized by the presence of a 9-cis configuration and a tert-butyldimethylsilyl protecting group. It is primarily used in scientific research, particularly in the study of retinoid biology and chemistry.
Méthodes De Préparation
The synthesis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves several steps. The starting material is typically all-trans-retinol, which undergoes isomerization to form 9-cis-retinol. This isomerization can be achieved using light or chemical reagents. The 9-cis-retinol is then reacted with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to form this compound .
Analyse Des Réactions Chimiques
9-cis-(tert-Butyldimethylsilyl)retinyl Ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 9-cis-retinoic acid, a biologically active form of retinoid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 9-cis-retinol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield 9-cis-retinol.
Applications De Recherche Scientifique
9-cis-(tert-Butyldimethylsilyl)retinyl Ether is widely used in scientific research due to its stability and ability to act as a precursor for other retinoid compounds. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various retinoid derivatives.
Biology: Researchers use this compound to study the biological effects of retinoids, including their role in cell differentiation and proliferation.
Medicine: It is used in the development of retinoid-based therapies for conditions such as acne, psoriasis, and certain types of cancer.
Mécanisme D'action
The mechanism of action of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves its conversion to active retinoid forms, such as 9-cis-retinoic acid. These active forms bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. The binding of retinoids to these receptors modulates the transcription of genes involved in cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
9-cis-(tert-Butyldimethylsilyl)retinyl Ether is unique due to its 9-cis configuration and the presence of a tert-butyldimethylsilyl protecting group. Similar compounds include:
All-trans-retinyl acetate: A derivative of all-trans-retinol, used in similar research applications.
13-cis-retinoic acid: An isomer of retinoic acid, used in the treatment of severe acne.
9-cis-retinoic acid: The active form of this compound, used in research and potential therapeutic applications.
These compounds share similar biological activities but differ in their chemical structures and specific applications.
Propriétés
IUPAC Name |
tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLHWHHSTDVNQC-CHOXORPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140637.png)







![Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate](/img/structure/B1140649.png)
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)


